molecular formula C23H29NO4 B14786783 (1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one

(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one

Cat. No.: B14786783
M. Wt: 383.5 g/mol
InChI Key: WQUXBQVUVGNOKK-HBZVZXOISA-N
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Description

(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2’,1’:4,5]indeno[1,2-d]oxazol-4(2H)-one is a complex organic compound with a unique structure that includes multiple chiral centers and a fused ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

  • Formation of the naphtho[2’,1’:4,5]indeno[1,2-d]oxazole core through cyclization reactions.
  • Introduction of the acetyl group at the 8b position via acetylation reactions.
  • Hydroxylation at the 7 position using specific oxidizing agents.
  • Methylation at the 6a, 8a, and 10 positions through methylation reactions.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group at the 7 position can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions to yield a more saturated heterocyclic system.

    Substitution: The acetyl group at the 8b position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include saturated heterocycles.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

  • Desonide 21-Acetate
  • Budesonide Impurity 4
  • Budesonide 21 Butyrate

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one

InChI

InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18?,19-,20+,21+,22+,23-/m1/s1

InChI Key

WQUXBQVUVGNOKK-HBZVZXOISA-N

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@H]3[C@@]2(CC([C@@H]4[C@@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)C

Origin of Product

United States

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